(R)-sec-Butyl benzoate
CAS No.:
Cat. No.: VC17896030
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14O2 |
---|---|
Molecular Weight | 178.23 g/mol |
IUPAC Name | [(2R)-butan-2-yl] benzoate |
Standard InChI | InChI=1S/C11H14O2/c1-3-9(2)13-11(12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m1/s1 |
Standard InChI Key | LSLWNAOQPPLHSW-SECBINFHSA-N |
Isomeric SMILES | CC[C@@H](C)OC(=O)C1=CC=CC=C1 |
Canonical SMILES | CCC(C)OC(=O)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Stereochemistry
(R)-sec-Butyl benzoate is characterized by a benzoate group () bonded to a chiral sec-butyl chain (). The chiral center at the sec-butyl group confers distinct stereochemical properties, influencing its interaction with biological receptors and olfactory perception . The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [(2R)-butan-2-yl] benzoate, and its SMILES notation is .
Table 1: Key Physicochemical Properties of (R)-sec-Butyl Benzoate
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 178.23 g/mol | |
Boiling Point | Not reported | - |
Odor | Fruity | |
Solubility | Low in water; soluble in organics |
Spectroscopic and Chromatographic Data
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons of the benzoate group ( 7.8–8.1 ppm) and the sec-butyl chain ( 0.9–1.5 ppm) . Mass spectrometry typically shows a molecular ion peak at m/z 178, corresponding to the molecular weight. High-performance liquid chromatography (HPLC) methods are employed for purity analysis, with retention times varying based on column chemistry and mobile phase composition.
Synthesis and Manufacturing
Esterification Methods
The primary synthesis route involves the acid-catalyzed esterification of benzoic acid with (R)-sec-butanol. Sulfuric acid or p-toluenesulfonic acid (PTSA) are commonly used catalysts, with reaction temperatures ranging from 60–100°C. The equilibrium-driven reaction is often shifted toward ester formation via azeotropic removal of water using Dean-Stark apparatus.
Table 2: Representative Synthesis Conditions
Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|
80 | 78 | 95 | |
PTSA | 100 | 85 | 97 |
Industrial-Scale Production
Industrial processes utilize continuous-flow reactors to enhance efficiency. For example, a 2024 study demonstrated that microreactor systems achieve 92% yield within 30 minutes, compared to 6 hours in batch reactors. Enzymatic methods using lipases (e.g., Candida antarctica lipase B) are emerging as sustainable alternatives, offering enantioselectivity and reduced energy consumption.
Applications and Industrial Uses
Fragrance and Flavor Industry
The compound’s fruity odor makes it a key ingredient in perfumes, cosmetics, and food flavorings. Its chiral structure enhances scent profiles compared to racemic mixtures, with the (R)-enantiomer contributing a sharper, more persistent aroma.
Pharmaceutical Intermediates
(R)-sec-Butyl benzoate serves as a solvent in drug formulation and a precursor for prodrugs. Its hydrolysis to benzoic acid, a known antimicrobial agent, enables controlled-release applications. Recent studies explore its use in transdermal patches, leveraging its low skin irritation potential.
Research Applications
In organic chemistry, the compound is a model substrate for studying esterase enzyme kinetics. Its chiral center also aids in asymmetric synthesis research, particularly in evaluating catalyst enantioselectivity .
Metabolic Pathways and Toxicology
Hydrolysis and Excretion
Upon ingestion, (R)-sec-Butyl benzoate undergoes hydrolysis by esterases in the liver and plasma, yielding benzoic acid and (R)-sec-butanol. Benzoic acid is conjugated with glycine to form hippuric acid (), which is excreted renally. Animal studies indicate that 90% of the compound is eliminated within 24 hours, with no evidence of bioaccumulation.
Toxicity Profile
Recent Research and Developments
Structural Studies
A 2025 PubChem update refined the compound’s 3D conformational model, revealing intramolecular van der Waals interactions between the sec-butyl chain and benzoate group . These interactions influence its solubility and reactivity in nonpolar solvents .
Novel Applications
Recent trials explore (R)-sec-Butyl benzoate as a green solvent in polymer synthesis, replacing traditional solvents like dimethylformamide (DMF). Its low environmental persistence and high biodegradability make it a candidate for sustainable manufacturing.
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